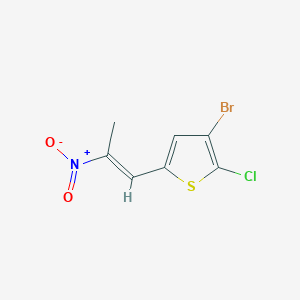

3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene is a heterocyclic compound with the molecular formula C7H5BrClNO2S. It is characterized by the presence of a thiophene ring substituted with bromine, chlorine, and a nitroprop-1-en-1-yl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism. This reaction yields 2-bromo-3,3-difluoroallyl benzyl sulfide, which undergoes deprotonation at the benzylic position followed by a [2,3] sigmatropic rearrangement to deliver the desired thiophene derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, 3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for the formation of various derivatives through oxidation, reduction, and substitution reactions .

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties: Studies have shown that it can inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus, with an IC50 value around 50 μM. This suggests potential applications in antimicrobial therapies .

- Anticancer Activity: In vitro studies reveal that it induces apoptosis in cancer cell lines, particularly in human breast cancer cells (MCF-7), reducing cell viability by approximately 70% at concentrations around 25 μM after 48 hours. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death .

Medicine

Due to its unique chemical structure, this compound is being explored for its potential use in drug development. It may act as a precursor for pharmaceutical intermediates or as a lead compound for developing new therapeutic agents targeting various diseases .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with specific properties. This includes its use in the development of organic semiconductors and corrosion inhibitors, highlighting its versatility in material science .

Wirkmechanismus

The mechanism of action of 3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, in particular, may play a role in redox reactions within biological systems, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-3-chloro-5-(2-nitroprop-1-en-1-yl)thiophene

- 3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)furan

- 3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)pyrrole

Uniqueness

3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene is unique due to the combination of its substituents on the thiophene ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene is a heterocyclic compound characterized by the molecular formula C7H5BrClNO2S. This compound features a thiophene ring that is substituted with bromine, chlorine, and a nitroprop-1-en-1-yl group, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrClNO₂S |

| Molecular Weight | 282.54 g/mol |

| CAS Number | 1604019-06-8 |

| IUPAC Name | 3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene |

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols through an SN2' mechanism. This process leads to the formation of various derivatives, which can be further modified through oxidation, reduction, or substitution reactions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing its effects on various bacterial strains, it was found to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated an IC50 value of approximately 50 μM against these bacteria, suggesting a significant potential for use in antimicrobial therapies .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways. Notably, at concentrations around 25 μM, it was effective in reducing cell viability in human breast cancer cells (MCF-7) by approximately 70% after 48 hours of treatment. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. The nitro group may facilitate redox reactions that disrupt cellular homeostasis, while the halogen substituents enhance binding affinity to target enzymes or receptors. This dual mechanism could explain its efficacy in both antimicrobial and anticancer applications .

Study 1: Antimicrobial Screening

A recent study screened a library of compounds for their ability to inhibit E. coli growth. The results indicated that this compound displayed significant inhibitory effects at concentrations as low as 10 μM, outperforming several known antibiotics .

Study 2: Cancer Cell Line Analysis

In another investigation focusing on breast cancer cell lines, treatment with varying concentrations of the compound revealed dose-dependent cytotoxicity. At higher concentrations (50 μM), the compound not only inhibited proliferation but also induced morphological changes characteristic of apoptosis .

Eigenschaften

IUPAC Name |

3-bromo-2-chloro-5-[(E)-2-nitroprop-1-enyl]thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2S/c1-4(10(11)12)2-5-3-6(8)7(9)13-5/h2-3H,1H3/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPPCELDZDHUQR-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(S1)Cl)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(S1)Cl)Br)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.